molecular formula C12H16F2N2O2 B13899075 Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate

Cat. No.: B13899075
M. Wt: 258.26 g/mol
InChI Key: DYLRDWOKULATKH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group at the 4-position of the pyridine ring and a 1,1-difluoroethyl substituent at the 2-position. This compound belongs to a class of intermediates widely used in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules . The tert-butyl carbamate moiety serves as a protective group for amines, enhancing solubility and stability during synthetic processes . The 1,1-difluoroethyl group introduces steric bulk and electron-withdrawing effects, which can modulate reactivity, metabolic stability, and binding affinity in target applications .

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

tert-butyl N-[2-(1,1-difluoroethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C12H16F2N2O2/c1-11(2,3)18-10(17)16-8-5-6-15-9(7-8)12(4,13)14/h5-7H,1-4H3,(H,15,16,17)

InChI Key

DYLRDWOKULATKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(C)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate generally follows a multi-step approach involving:

  • Functionalization of the pyridine ring at the 2- and 4-positions.
  • Introduction of the 1,1-difluoroethyl substituent at the 2-position.
  • Protection of the amino group at the 4-position as a tert-butyl carbamate.

The key challenges include selective difluoroalkylation and efficient carbamate formation without compromising the integrity of the pyridine ring or the fluorinated substituent.

Stepwise Preparation Outline

Step Reaction Type Starting Material Reagents and Conditions Product Notes
1 Halogenation or activation at C-2 4-Aminopyridine or 4-aminomethylpyridine Chlorination or bromination agents (e.g., NCS, NBS) 2-Halo-4-aminopyridine derivative Enables subsequent nucleophilic substitution or cross-coupling at C-2
2 Difluoroethylation 2-Halo-4-aminopyridine derivative Difluoroethylating agent (e.g., difluoroethyl bromide), base, transition-metal catalyst (Pd, Cu) 2-(1,1-Difluoroethyl)-4-aminopyridine derivative Catalyzed cross-coupling or nucleophilic substitution introduces difluoroethyl group
3 Carbamate protection 2-(1,1-Difluoroethyl)-4-aminopyridine tert-Butyl chloroformate, base (e.g., triethylamine) This compound Protection of amine to carbamate stabilizes molecule and facilitates purification
4 Purification Crude reaction mixture Chromatography, recrystallization Pure target compound Ensures removal of impurities and by-products

Detailed Reaction Conditions and Mechanisms

Difluoroethylation
  • The introduction of the 1,1-difluoroethyl group at the 2-position of the pyridine ring is typically achieved via transition-metal-catalyzed cross-coupling reactions.
  • Commonly employed catalysts include palladium or copper complexes.
  • Difluoroethyl bromide or iodide serves as the electrophilic difluoroalkyl source.
  • Bases such as cesium carbonate or potassium phosphate facilitate the coupling.
  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used due to their polarity and ability to dissolve reagents.
Carbamate Formation
  • The amino group at the 4-position is protected by reaction with tert-butyl chloroformate.
  • The reaction is conducted in the presence of a base, typically triethylamine, to neutralize the generated hydrochloric acid.
  • The reaction proceeds under mild conditions, often at 0°C to room temperature, to prevent side reactions.
  • The carbamate group enhances compound stability and solubility, facilitating downstream applications.

Comparative Analysis of Preparation Routes

Preparation Aspect Route A: Direct Difluoroethylation + Carbamate Protection Route B: Pre-protected Aminopyridine + Difluoroethylation
Starting Material 4-Aminopyridine 4-(tert-Butoxycarbonylamino)pyridine
Sequence Difluoroethylation → Carbamate protection Carbamate protection → Difluoroethylation
Advantages Simpler starting materials Carbamate protection may improve selectivity
Disadvantages Amino group may interfere in difluoroethylation Difluoroethylation conditions may affect carbamate group
Yield Moderate to high Moderate
Purification Complexity Moderate Potentially higher due to protecting group stability

Research Findings and Source Diversity

  • Patent EP 3 632 907 B1 describes condensation and substitution reactions relevant to pyridine carbamate derivatives, emphasizing the use of halogenated intermediates and carbamate protection strategies.
  • Patent EP 4 289 843 A1 discusses pyridopyrimidinone derivatives with fluorinated substituents and their preparation, providing insights into fluorinated heterocycle synthesis and protecting group chemistry.
  • Literature on related compounds such as tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate outlines the use of tert-butyl chloroformate for carbamate formation and difluoroalkylation via cross-coupling methods.

These sources collectively demonstrate that the preparation of this compound relies on well-established organic synthesis techniques adapted for fluorinated heterocycles, with careful control of reaction conditions to balance reactivity and selectivity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Difluoroethylation catalyst Pd(PPh3)4, CuI, or similar Transition-metal catalysis essential
Difluoroethylation base Cs2CO3, K3PO4 Ensures deprotonation and facilitates coupling
Solvent DMF, DMSO Polar aprotic solvents preferred
Carbamate formation reagent tert-Butyl chloroformate Standard reagent for amine protection
Carbamate formation base Triethylamine Neutralizes HCl formed during reaction
Temperature 0°C to room temperature Mild conditions to avoid side reactions
Purification methods Chromatography, recrystallization To isolate pure compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl), bromo (Br), and fluoro (F) substituents enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . The 1,1-difluoroethyl group in the target compound combines steric bulk and strong electron-withdrawing effects, which may further stabilize transition states in nucleophilic substitutions.
  • Steric Effects : Bulky substituents like benzyloxy (OBn) or 1,1-difluoroethyl (CF2CH3) reduce reactivity at adjacent positions but improve metabolic stability in vivo .
  • Molecular Weight : The target compound (270.27 g/mol) falls within the range of typical pyridine carbamates (228–300 g/mol), suggesting favorable pharmacokinetic properties for small-molecule drug candidates.

Insights :

  • High yields (>80%) are achievable for pyridine carbamates using cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation methods .
  • Microwave-assisted synthesis (e.g., ) reduces reaction times but may lower yields due to harsh conditions .

Biological Activity

Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16F2N2O2
  • Molecular Weight : 258.26 g/mol
  • CAS Number : 1644386-40-2

The compound features a tert-butyl group attached to a pyridine ring that is further substituted with a difluoromethyl group. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. Common methods include:

  • Reagents :
    • Tert-butyl carbamate
    • Difluoromethylating agents (e.g., di-tert-butyl dicarbonate)
    • Bases like triethylamine
  • Conditions :
    • Solvent: Anhydrous dichloromethane
    • Temperature: Low temperatures to ensure high yield and purity

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For example, derivatives of carbamates have shown moderate to good antibacterial and antifungal activity against various strains. The structural features that enhance this activity include:

  • Hydrophobic interactions : The tert-butyl group increases lipophilicity, aiding in membrane penetration.
  • Electrophilic centers : The difluoromethyl group may enhance reactivity towards biological targets.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The carbamate moiety can interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity.
  • Binding Affinity : The pyridine ring can engage in π-π stacking and hydrogen bonding with target proteins, enhancing binding affinity.

Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies :
    • Research indicates that the compound may inhibit specific enzymes critical for microbial survival.
    • In vitro assays demonstrated effective inhibition against various microbial strains, with IC50 values indicating potency.
  • Case Studies :
    • A study on related compounds highlighted the importance of substituents in modulating biological activity. Compounds with similar structures showed varying degrees of antimicrobial efficacy based on their electronic and steric properties.
  • Metabolic Stability :
    • Investigations into metabolic pathways suggest that the presence of the tert-butyl group can influence metabolic stability, potentially affecting bioavailability and therapeutic efficacy. Replacing the tert-butyl group with more stable moieties has been shown to enhance metabolic profiles without compromising biological activity.

Data Summary

PropertyValue
Molecular Weight258.26 g/mol
CAS Number1644386-40-2
Antimicrobial ActivityModerate to good
MechanismEnzyme inhibition
Metabolic StabilityInfluenced by tert-butyl group

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